

Ethyl thiophene-2-glyoxylate IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl thiophene-2-glyoxylate*

Cat. No.: B044034

[Get Quote](#)

An In-Depth Technical Guide to Ethyl 2-oxo-2-(thiophen-2-yl)acetate

Abstract

Ethyl 2-oxo-2-(thiophen-2-yl)acetate, a key organic intermediate, holds significant value for professionals in chemical synthesis and drug discovery. Its unique structure, featuring a thiophene ring coupled with an α -ketoester moiety, makes it a versatile building block for constructing more complex heterocyclic systems. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its chemical reactivity, and essential safety protocols. The information is curated for researchers, scientists, and drug development professionals to facilitate its effective and safe application in the laboratory.

Nomenclature and Chemical Identification

Precise identification is paramount in chemical research. Ethyl 2-oxo-2-(thiophen-2-yl)acetate is known by several names, and its identity is unequivocally confirmed by its CAS number and structural identifiers.

- IUPAC Name: ethyl 2-oxo-2-(thiophen-2-yl)acetate[1][2][3]
- Common Synonyms: **Ethyl thiophene-2-glyoxylate**, Ethyl-2-thiopheneglyoxylate, Ethyl α -oxothiophen-2-acetate, Thiophene-2-glyoxylic acid ethyl ester, ETHYL 2-THENOYLFORMATE[3][4][5][6]
- CAS Number: 4075-58-5[1][2][5]

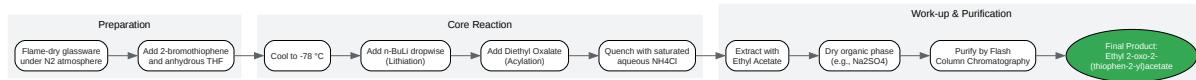
Table 1: Chemical Identifiers

Identifier	Value
Molecular Formula	C ₈ H ₈ O ₃ S ^{[1][2][5]}
Molecular Weight	184.21 g/mol ^{[5][6]}
SMILES	CCOC(=O)C(=O)C1=CC=CS1 ^{[1][2]}
InChI Key	GHOVLEQTRNXASK-UHFFFAOYSA-N ^{[1][2]}

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for experimental design, handling, and storage.

Table 2: Physicochemical Data


Property	Value	Source(s)
Appearance	Clear, colorless to yellow to brown liquid	^[1]
Form	Liquid	^[1]
Refractive Index	1.5475 - 1.5525 @ 20°C	^[1]
Solubility	Difficult to mix with water	^[7]
Storage Conditions	Store in a refrigerator, in a dry, cool, well-ventilated place. Keep container tightly closed and away from strong oxidizing agents, acids, and bases.	^{[7][8]}

Synthesis and Mechanistic Insights

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is commonly synthesized via the acylation of a lithiated thiophene species. The following protocol outlines a standard laboratory procedure, adapted

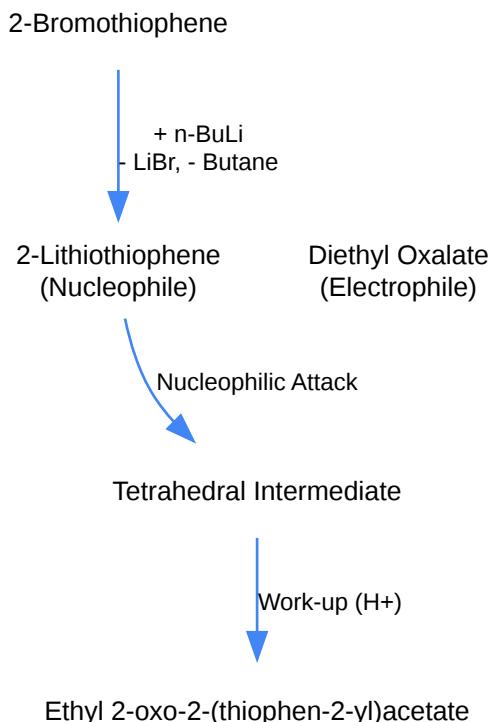
from methodologies for similar compounds[9].

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of Ethyl 2-oxo-2-(thiophen-2-yl)acetate.

Experimental Protocol


Materials:

- 2-bromothiophene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
- Diethyl oxalate
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
- Silica gel for column chromatography

Procedure:

- Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-bromothiophene (1.0 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.
 - Expert Insight: This step generates a highly reactive 2-lithiothiophene intermediate. The extremely low temperature is crucial to prevent side reactions and decomposition of this organometallic species.
- Acylation: To the cold solution, add diethyl oxalate (1.1 eq) dropwise. The addition should be controlled to maintain the low temperature. Stir the reaction mixture at -78 °C for 1 hour.
 - Expert Insight: The nucleophilic carbon of the 2-lithiothiophene attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Using a slight excess of the oxalate ensures complete consumption of the valuable lithiated intermediate.
- Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
- Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Reaction Mechanism Diagram

[Click to download full resolution via product page](#)

Caption: Simplified mechanism showing nucleophilic acylation of 2-lithiothiophene.

Chemical Reactivity and Applications

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is a valuable synthon primarily due to the reactivity of its α -ketoester functionality. It serves as a precursor for a wide range of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

- **Building Block in Synthesis:** It is widely used as a raw material for synthesizing other organic compounds, especially various thioheterocyclic systems.^[4] Its structure is a common feature in molecules designed through cheminformatics for drug discovery.^{[3][7]}
- **Pharmaceutical Relevance:** The thiophene ring is a well-known bioisostere of the benzene ring.^[10] Replacing a benzene ring with thiophene in a biologically active compound often retains or enhances its activity.^[4] Thiophene derivatives are integral to numerous therapeutic agents, demonstrating antimicrobial, anti-inflammatory, and antitumor activities.^[10] For

instance, related thiophene-containing intermediates are used in the synthesis of the blockbuster antiplatelet drug, clopidogrel.[11][12]

- Key Reactions: The compound can participate in a variety of reactions, including:
 - Nucleophilic addition to the ketone carbonyl.
 - Condensation reactions (e.g., Knoevenagel, Gewald).
 - Reduction of the keto group to a secondary alcohol.
 - Hydrolysis of the ester to the corresponding carboxylic acid.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound presents moderate hazards that require appropriate precautions.

Hazard Summary:

- Skin Irritation: Causes skin irritation.[7][8]
- Eye Irritation: Causes serious eye irritation.[7][8]
- Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Safety Protocols:

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8] Ensure safety showers and eyewash stations are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[13]
 - Skin and Body Protection: Wear a lab coat.[8]

- Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Wash hands thoroughly after handling.[8]
- First Aid:
 - If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]
 - In Case of Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation occurs.[8]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal and materials chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable intermediate. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage its potential to construct novel molecules with significant functional applications.

References

- Ethyl 2-oxo-2-(thiophen-2-yl)
- ethyl 2-oxo-2-(thiophen-2-yl)
- ethyl 2-(benzo[b]thiophen-2-yl)
- ETHYL 2-(THIOPHEN-2-YL)ACETATE | CAS 57382-97-5.
- 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate.
- Therapeutic importance of synthetic thiophene.
- 2-ethyl thiophene, 872-55-9. The Good Scents Company. [Link]
- Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journals. [Link]
- Ethyl 2-thienylacet

- (PDF) 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl thiophene-2-glyoxylate, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. B24712.18 [thermofisher.com]
- 3. Ethyl thiophene-2-glyoxylate, 97% | Fisher Scientific [fishersci.ca]
- 4. biosynce.com [biosynce.com]
- 5. scbt.com [scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Ethyl thiophene-2-glyoxylate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Ethyl thiophene-2-glyoxylate IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044034#ethyl-thiophene-2-glyoxylate-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com